Pevonedistat Hydrochloride

描述

- 目前正在研究其作为潜在的癌症治疗方法,尤其是针对套细胞淋巴瘤 (MCL) .

培伏尼司他盐酸盐: . NAE在NEDDylation途径中起着至关重要的作用,该途径调节蛋白质降解和细胞过程。

准备方法

化学反应分析

反应: 培伏尼司他可以发生各种化学反应,包括氧化、还原和取代。

常用试剂和条件:

主要产物: 形成的具体产物取决于反应条件,但对硫代氨基脲部分的修饰很常见。

科学研究应用

化学: 培伏尼司他在抑制 NAE 中的作用提供了对蛋白质修饰途径的见解。

生物学: 了解NEDDylation对于揭示细胞调控机制至关重要。

医学: 正在进行的临床试验正在探索其对各种癌症的疗效 .

工业: 其作为治疗剂的潜力推动了人们对药物开发的兴趣。

作用机制

- 培伏尼司他抑制 NAE,阻止 NEDD8 的活化。这会破坏 NEDDylation 过程,影响蛋白质的稳定性和功能。

- 分子靶标包括cullin-RING E3连接酶,它们在蛋白质降解途径中起作用。

- 受影响的途径包括泛素-蛋白酶体系统。

相似化合物的比较

类似化合物: 其他NAE抑制剂,如MLN4924(培伏尼司他的母体化合物),表现出类似的机制。

独特性: 培伏尼司他的选择性和正在进行的临床试验使其与众不同。

生物活性

Pevonedistat hydrochloride, also known as MLN4924, is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE). This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly hematological cancers. The following sections will detail the biological activity of pevonedistat, including its mechanisms of action, pharmacokinetics, and clinical studies.

Pevonedistat exerts its pharmacological effects primarily through the inhibition of neddylation, a post-translational modification process that regulates protein degradation via the ubiquitin-proteasome system. By inhibiting NAE, pevonedistat disrupts the neddylation of cullins, leading to the accumulation of cullin-RING ligase (CRL) substrates. This accumulation triggers multiple cell death pathways in cancer cells, making it a promising candidate for cancer therapy.

Key Mechanisms:

- Inhibition of Neddylation : Pevonedistat blocks the activation of CRLs, resulting in decreased degradation of key regulatory proteins.

- Induction of Cell Death : The accumulation of CRL substrates leads to apoptosis and other forms of cell death in malignant cells .

Pharmacokinetics

The pharmacokinetic profile of pevonedistat has been extensively studied in clinical trials. It is administered via intravenous infusion and exhibits dose-linear pharmacokinetics. Notably, body surface area (BSA) is a critical determinant for dosing.

Pharmacokinetic Data:

- Administration : 1-hour intravenous infusion.

- Dosing Regimens : Ranges from 10 mg/m² to 278 mg/m² depending on the study.

- Maximum Tolerated Dose (MTD) : Identified as 20 mg/m² when combined with azacitidine .

Metabolism and Excretion

Pevonedistat undergoes significant metabolic transformation primarily via hepatic enzymes. The major metabolites include M1, M2, and M3, which are generated through oxidative pathways. Notably, renal clearance is minimal, accounting for approximately 4% of the administered dose .

| Metabolite | Formation Pathway | Percentage of Dose Excreted |

|---|---|---|

| M1 | Hydroxylation | 68% (combined with M2 and M3) |

| M2 | Oxidation | |

| M3 | Hydroxylation |

Clinical Studies

Pevonedistat has been evaluated in various clinical settings, particularly for acute myeloid leukemia (AML), multiple myeloma (MM), and other hematologic malignancies. The following highlights key findings from clinical trials:

- Single-Agent Efficacy : In a Phase 1b study involving patients with relapsed/refractory AML, pevonedistat demonstrated significant anti-leukemic activity .

- Combination Therapy : When combined with azacitidine, pevonedistat showed enhanced efficacy compared to monotherapy in patients unfit for standard induction therapy .

- Diverse Patient Populations : Studies have included diverse populations across Western and East Asian regions, confirming consistent pharmacokinetic profiles and therapeutic responses .

Case Studies

Several case studies illustrate the potential benefits of pevonedistat in treating resistant malignancies:

- Case Study in AML : A patient with relapsed AML achieved complete remission after receiving a combination therapy regimen involving pevonedistat and azacitidine.

- Colorectal Cancer Synergy : In vitro studies indicated that combining pevonedistat with EGFR inhibitors enhanced anti-proliferative effects on colorectal cancer cell lines .

属性

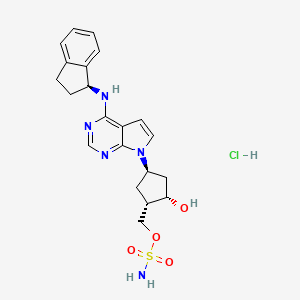

IUPAC Name |

[(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O4S.ClH/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18;/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25);1H/t14-,15+,18-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKDNNXKYODZJI-BVMPOVDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151270 | |

| Record name | MLN4924 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160295-21-5 | |

| Record name | Pevonedistat hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160295215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLN4924 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEVONEDISTAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28I8PCX76B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。